molecular formula C9H11F3N2 B13056574 (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13056574
M. Wt: 204.19 g/mol
InChI Key: PZUVTQYOKUMPDY-QMMMGPOBSA-N
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Description

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine can be achieved through several synthetic routes. One effective method involves the asymmetric reduction of 3’-(trifluoromethyl)acetophenone using recombinant E. coli whole cells that express carbonyl reductase. This biocatalytic process is enhanced by the addition of surfactants like Tween-20 and natural deep eutectic solvents (NADES) such as choline chloride and lysine .

Industrial Production Methods

Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of recombinant microorganisms and optimized reaction conditions ensures high yield and enantiomeric purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

Scientific Research Applications

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.

    α-(Trifluoromethyl)styrene: Utilized in the synthesis of fluorinated compounds.

    Trifluoromethylketimines: Employed in the preparation of chiral amines .

Uniqueness

(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine stands out due to its specific structural features, including the presence of both a trifluoromethyl group and an ethane-1,2-diamine moiety. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

(1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1

InChI Key

PZUVTQYOKUMPDY-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)N

Origin of Product

United States

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